molecular formula C10H10N4OS B2577273 3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448045-45-1

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2577273
CAS RN: 1448045-45-1
M. Wt: 234.28
InChI Key: LORKXSMDBDSIAF-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Antimycobacterial Activity

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide and its derivatives have shown potential in antimycobacterial activity. Studies have indicated that pyridines and pyrazines substituted with thiadiazole rings, similar to the structure of this compound, have been effective against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and are expected to undergo biotransformation after penetrating the mycobacterial cell wall, displaying activities ranging from moderate to high potency compared to standard treatments (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).

Synthesis and Functionalization

This compound has also been a focus in the synthesis and functionalization of various heterocyclic compounds. For instance, derivatives of 1,2,4-thiadiazole have been synthesized as intermediates or key components in creating new chemical entities. These processes often involve reactions with different reagents, providing a pathway for the development of novel compounds with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005); (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antibacterial Activity

Additionally, related pyridine and pyrazole derivatives exhibit antibacterial properties. Compounds with similar structures, possessing the carboxamide group, have shown moderate to good activity against various bacterial strains, suggesting a potential application in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antiulcer and Antitumor Agents

Some studies have also explored the use of thiadiazole derivatives in the development of antiulcer and antitumor agents. These investigations involved the synthesis of novel compounds and the evaluation of their biological activity, potentially leading to new treatments in these therapeutic areas (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Inhibition of HIV Integrase

Compounds containing the thiadiazole ring have shown activity as inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. This suggests their potential use in the development of new antiretroviral drugs (Boros, Johns, Garvey, Koble, & Miller, 2006).

properties

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORKXSMDBDSIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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